6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline
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Overview
Description
6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline is a synthetic organic compound with the molecular formula C15H19N3O It features a quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings The aziridine moiety, a three-membered nitrogen-containing ring, is attached to the quinazoline via a methoxy linker
Preparation Methods
The synthesis of 6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Aziridine Ring Formation: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or halohydrin under basic conditions.
Final Coupling: The aziridine moiety is then coupled to the quinazoline core through a methoxy linker, typically using a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinazoline ring or the aziridine moiety.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The aziridine ring can be hydrolyzed to form amino alcohols under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry: Quinazoline derivatives are known for their biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. This compound may be investigated for its potential as a therapeutic agent.
Biological Studies: The compound can be used as a molecular probe to study biological pathways and molecular interactions involving quinazoline derivatives.
Chemical Research:
Mechanism of Action
The mechanism of action of 6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The aziridine moiety may also contribute to the compound’s reactivity and biological activity by forming covalent bonds with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline can be compared with other quinazoline derivatives, such as:
Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Afatinib: A quinazoline derivative used to treat non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Vandetanib: A quinazoline derivative used in the treatment of medullary thyroid cancer.
The uniqueness of this compound lies in its specific structural features, such as the aziridine moiety, which may impart distinct biological activities and reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)7-18-8-13(18)9-19-14-3-4-15-12(5-14)6-16-10-17-15/h3-6,10-11,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCNCWGBMZWUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC3=CN=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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